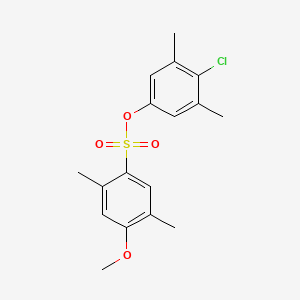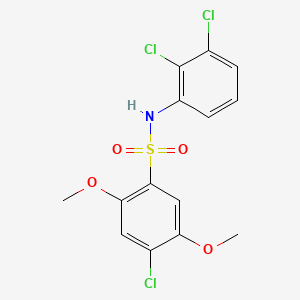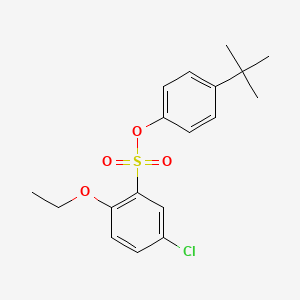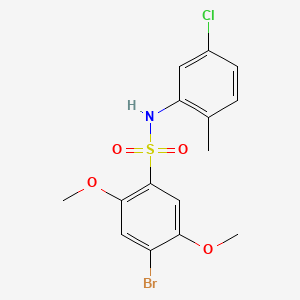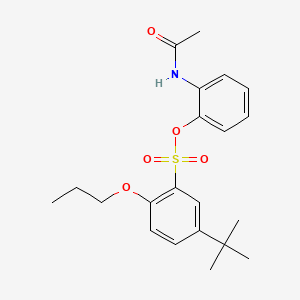
2-Acetamidophenyl 5-tert-butyl-2-propoxybenzene-1-sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Acetamidophenyl 5-tert-butyl-2-propoxybenzene-1-sulfonate, also known as APS, is a chemical compound that has been widely used in scientific research. It is a sulfonated derivative of the nonsteroidal anti-inflammatory drug, Naproxen. APS is a white to off-white crystalline powder that is insoluble in water but soluble in organic solvents. It has been used in various research studies due to its ability to inhibit the activity of cyclooxygenase (COX) enzymes.
Wirkmechanismus
2-Acetamidophenyl 5-tert-butyl-2-propoxybenzene-1-sulfonate inhibits the activity of COX enzymes by binding to the active site of the enzyme. This prevents the conversion of arachidonic acid to prostaglandins, which are involved in inflammation and pain.
Biochemical and Physiological Effects:
2-Acetamidophenyl 5-tert-butyl-2-propoxybenzene-1-sulfonate has been shown to have anti-inflammatory and analgesic effects in various animal models. It has also been shown to have antioxidant properties and to inhibit the growth of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-Acetamidophenyl 5-tert-butyl-2-propoxybenzene-1-sulfonate in lab experiments is its ability to selectively inhibit COX-2 enzymes, which are involved in inflammation and pain, without affecting COX-1 enzymes, which are involved in the production of prostaglandins that protect the stomach lining. However, 2-Acetamidophenyl 5-tert-butyl-2-propoxybenzene-1-sulfonate has limited solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research involving 2-Acetamidophenyl 5-tert-butyl-2-propoxybenzene-1-sulfonate. One area of research is the development of new analogs of 2-Acetamidophenyl 5-tert-butyl-2-propoxybenzene-1-sulfonate that have improved solubility and bioavailability. Another area of research is the use of 2-Acetamidophenyl 5-tert-butyl-2-propoxybenzene-1-sulfonate in combination with other drugs to enhance its therapeutic effects. Finally, 2-Acetamidophenyl 5-tert-butyl-2-propoxybenzene-1-sulfonate could be used as a starting point for the development of new drugs for the treatment of inflammation, pain, and cancer.
Synthesemethoden
2-Acetamidophenyl 5-tert-butyl-2-propoxybenzene-1-sulfonate can be synthesized through a multi-step process starting with the reaction of 2-acetamidophenol with tert-butyl bromide to form 2-acetamido-5-tert-butylphenol. This intermediate is then reacted with propyl magnesium bromide to form 2-acetamido-5-tert-butyl-2-propoxyphenol. Finally, the sulfonation of the phenol group is carried out using chlorosulfonic acid to form 2-Acetamidophenyl 5-tert-butyl-2-propoxybenzene-1-sulfonate.
Wissenschaftliche Forschungsanwendungen
2-Acetamidophenyl 5-tert-butyl-2-propoxybenzene-1-sulfonate has been used in various scientific research studies due to its ability to inhibit the activity of COX enzymes. COX enzymes are responsible for the production of prostaglandins, which are involved in inflammation and pain. By inhibiting COX enzymes, 2-Acetamidophenyl 5-tert-butyl-2-propoxybenzene-1-sulfonate has been shown to have anti-inflammatory and analgesic effects.
Eigenschaften
IUPAC Name |
(2-acetamidophenyl) 5-tert-butyl-2-propoxybenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO5S/c1-6-13-26-19-12-11-16(21(3,4)5)14-20(19)28(24,25)27-18-10-8-7-9-17(18)22-15(2)23/h7-12,14H,6,13H2,1-5H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDKSQJMSGMXCJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C(C)(C)C)S(=O)(=O)OC2=CC=CC=C2NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO5S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Acetamidophenyl 5-tert-butyl-2-propoxybenzene-1-sulfonate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


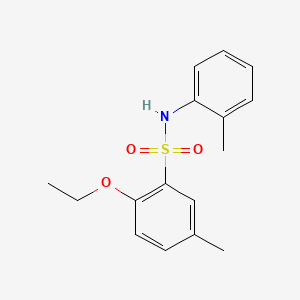
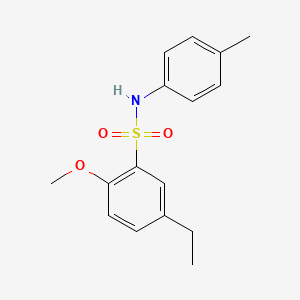



![2H-Spiro[furo[2,3-C]pyridine-3,4'-piperidine] dihydrochloride](/img/structure/B7456516.png)



